Guanosine 5'-O-(1-thiodiphosphate)

Description

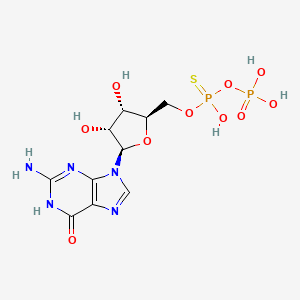

Guanosine 5'-O-(1-thiodiphosphate) (GDPαS) is a sulfur-substituted GDP analog in which a sulfur atom replaces the oxygen atom at the α-phosphate position (between the β- and γ-phosphates in GTP analogs). This substitution confers resistance to hydrolysis by phosphatases and nucleotidases, making it a stable tool for studying GTP-binding protein (G-protein) dynamics . GDPαS is synthesized chemically as a mixture of diastereomers (SP and RP configurations) and can be enzymatically resolved using kinases such as phosphoglycerate kinase or succinyl-CoA synthetase . Its primary use lies in probing nucleotide-dependent enzymatic pathways, particularly those involving G-protein-coupled receptors (GPCRs) and adenylate cyclase regulation.

Properties

CAS No. |

71783-24-9 |

|---|---|

Molecular Formula |

C10H15N5O10P2S |

Molecular Weight |

459.27 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] dihydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(22,28)25-26(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,28)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-,27?/m1/s1 |

InChI Key |

BMFDWNNPPWNUAM-PIORMBHWSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine 5’-O-(1-thiodiphosphate) typically involves the thiophosphorylation of guanosine diphosphate. One common method includes the reaction of guanosine diphosphate with thiophosphoryl chloride under controlled conditions to introduce the sulfur atom into the diphosphate group . The reaction is usually carried out in an anhydrous solvent such as acetonitrile, and the product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of guanosine 5’-O-(1-thiodiphosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process is optimized to handle large volumes, often employing high-performance liquid chromatography (HPLC) for final product isolation .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-O-(1-thiodiphosphate) undergoes various chemical reactions, including:

Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or reduced to form thiols under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or peracids are commonly used to oxidize the sulfur atom.

Reducing Agents: Dithiothreitol (DTT) or sodium borohydride can be used for reduction reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reagents and conditions used .

Scientific Research Applications

Guanosine 5’-O-(1-thiodiphosphate) has a wide range of applications in scientific research:

Biochemistry: It is used to study G-protein-coupled receptor signaling pathways by inhibiting G-protein activation.

Pharmacology: The compound is employed in drug discovery to investigate the mechanisms of action of various pharmacological agents.

Molecular Biology: It is used in studies involving nucleotide-binding proteins and enzymes.

Mechanism of Action

Guanosine 5’-O-(1-thiodiphosphate) exerts its effects by acting as a competitive inhibitor of guanosine triphosphate. It binds to the guanosine triphosphate-binding site on G-proteins, preventing the activation of these proteins by guanosine triphosphate . This inhibition disrupts downstream signaling pathways, making it a valuable tool for studying G-protein-coupled receptor functions .

Comparison with Similar Compounds

Guanosine 5'-O-(2-Thiodiphosphate) (GDPβS)

GDPβS replaces the oxygen atom at the β-phosphate position (between the α- and γ-phosphates in GTP analogs). Key differences include:

- Enzymatic Interactions : GDPβS acts as a competitive inhibitor of GTP-stimulated adenylate cyclase, with an inhibition constant ($K_i$) of 0.4 µM in turkey erythrocyte membranes . Unlike GDPαS, GDPβS exhibits partial agonism in liver and parotid systems, enhancing hormone-stimulated adenylate cyclase activity by ~20–30% .

- Functional Effects: GDPβS delays G-protein activation in cells by ~15–20 minutes, likely due to intracellular conversion to GTPβS, which mimics GTPγS (a non-hydrolysable GTP analog) .

Table 1: Key Properties of GDPαS vs. GDPβS

Guanosine 5'-O-(1-Thiotriphosphate) (GTPαS)

GTPαS, synthesized from GDPαS, is a non-hydrolysable GTP analog used to stabilize G-protein active states.

Guanosine 5'-O-(3-Thiotriphosphate) (GTPγS)

GTPγS replaces the oxygen at the γ-phosphate position and is a gold-standard G-protein activator.

- Mechanism : Directly activates Gα subunits, bypassing receptor-mediated signaling. In CCL39 fibroblasts, GTPγS stimulates PLC and enhances fibroblast growth factor (FGF)-induced DNA synthesis .

- Potency: GTPγS exhibits a 4-fold increase in phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis compared to GDPαS derivatives .

Table 2: Functional Comparison of GDPαS Derivatives and GTPγS

Guanosine 5'-O-(β,γ-Methylene)triphosphate (GMP-PCP)

A non-hydrolysable GTP analog with a methylene group replacing the oxygen between β- and γ-phosphates.

- Research Use : Less commonly used than GTPγS due to narrower applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.